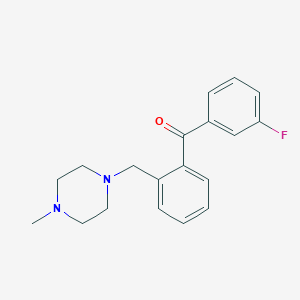

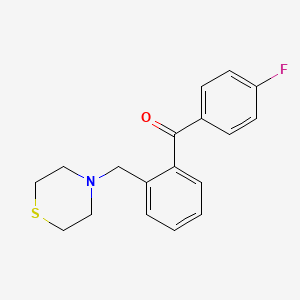

3',4'-Difluoro-3-(2-methylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study reported the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol through the reaction of phenol with hexafluoroacetone . Additionally, the synthesis of 3-fluoro-4-hydroxycoumarin was achieved by treating o-hydroxy-2,3,3,3-tetrafluoropropiophenone with potassium hydroxide or methanolic sodium methoxide . These studies demonstrate various methods for synthesizing fluorinated aromatic compounds, which are valuable for the development of materials with unique properties.

Molecular Structure Analysis

The molecular structure of fluorinated compounds has been a subject of investigation. For example, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . The study of 2-arylseleno-1,3-dithianes also provided insights into the conformational preferences of such molecules, with the arylseleno moiety adopting an axial orientation . These analyses are crucial for understanding the relationship between structure and function in fluorinated compounds.

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been explored in various chemical reactions. The synthesis of a series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea is one such example . Another study focused on the stepwise preparation of all-cis 1,3,4-trifluoro-2-phenylcyclohexane, avoiding a phenonium intermediate, which highlighted the complexity of reactions involving fluorinated intermediates . These studies contribute to the broader understanding of how fluorinated compounds behave in synthetic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structures. The fluorinated polyimides derived from the novel diamine mentioned earlier exhibited good solubility in polar organic solvents and outstanding mechanical properties, along with high thermal stability . The crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol revealed strong intermolecular hydrogen bonds, which could influence the material's properties . Understanding these properties is essential for the application of fluorinated compounds in various industries.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Pyrimidinones : A study by Bonacorso et al. (2003) discusses the synthesis of a series of pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, a chemical structure related to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, with urea. This synthesis highlights the potential for creating novel chemical compounds with varied functional groups (Bonacorso et al., 2003).

Crystal and Molecular Structure Analysis : A study by Allen et al. (1971) examined the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, which offers insights into the stereochemistry and molecular arrangement of compounds structurally similar to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone (Allen et al., 1971).

Novel Copolymers Synthesis : Research by Savittieri et al. (2022) on the preparation of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 3,4-difluoro variants, demonstrates the application of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone in polymer science (Savittieri et al., 2022).

Optical and Electronic Properties

- Nonlinear Optical Properties : A study by Mary et al. (2014) on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a compound structurally related to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, explored its potential in nonlinear optical (NLO) applications. This suggests a possible avenue for researching the NLO properties of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone (Mary et al., 2014).

Synthesis of Novel Compounds

- Synthesis of Difluoromethylated Compounds : Qin et al. (2005) developed a strategy for synthesizing [difluoro(phenylseleno)methyl]trimethylsilane, which could be used as a nucleophilic difluoromethylating reagent. This research opens the possibility for using similar methods with 3',4'-Difluoro-3-(2-methylphenyl)propiophenone to create new difluoromethylated compounds (Qin et al., 2005).

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHYNFUFHNOMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644046 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-3-(2-methylphenyl)propiophenone | |

CAS RN |

898790-11-9 |

Source

|

| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

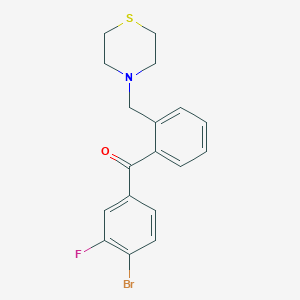

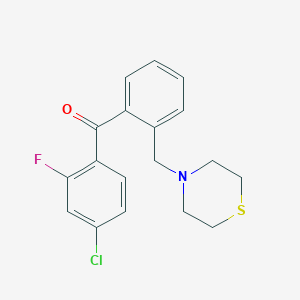

![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)

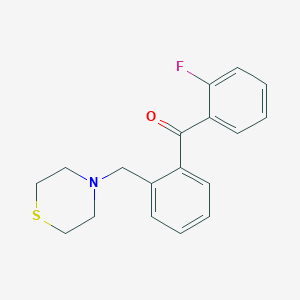

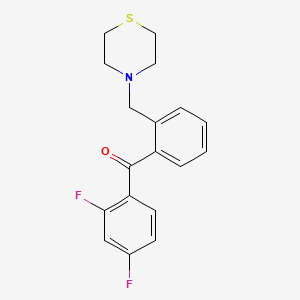

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

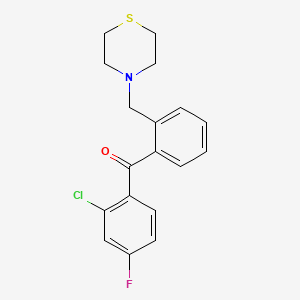

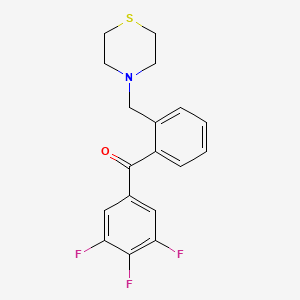

![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)